molecular formula C29H30N2O6 B557392 (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-((tert-butoxycarbonyl)amino)phenyl)propanoic acid CAS No. 174132-31-1

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-((tert-butoxycarbonyl)amino)phenyl)propanoic acid

Cat. No. B557392
M. Wt: 502,57 g/mole
InChI Key: KVUAOWDVYMUKPE-VWLOTQADSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-((tert-butoxycarbonyl)amino)phenyl)propanoic acid” is a phenylalanine derivative . Amino acids and their derivatives have been commercially used as ergogenic supplements . Its molecular formula is C24H26N2O6 and its molecular weight is 438.5 g/mol.


Synthesis Analysis

The synthesis pathway for this compound involves the protection of the amine and carboxylic acid functional groups, followed by the coupling of the protected amino acid with the allyl ester.


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C29H30N2O6 . The InChI code for this compound is 1S/C29H30N2O6/c1-29(2,3)37-28(35)30-19-14-12-18(13-15-19)16-25(26(32)33)31-27(34)36-17-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-15,24-25H,16-17H2,1-3H3,(H,30,35)(H,31,34)(H,32,33)/t25-/m0/s1 .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 502.57 g/mol .

Scientific Research Applications

  • Synthesis of Non-Proteinogenic Amino Acids and Derivatives : This compound and its derivatives are synthesized for use in biochemical and pharmaceutical research. For example, Adamczyk and Reddy (2001) synthesized a derivative, highlighting its potential in these fields (Adamczyk & Reddy, 2001).

  • Biomedical Research and Industry : It is used in the design and development of novel hydrogelators, biomaterials, and therapeutics. Bojarska et al. (2020) emphasized its role in biomedical research, specifically in creating new Fmoc-protected amino acids for these purposes (Bojarska et al., 2020).

  • Solid-Phase Peptide Synthesis : The compound is utilized in the synthesis of peptides, as demonstrated by Paladino et al. (1993), who used a similar Fmoc strategy for peptide synthesis (Paladino et al., 1993).

  • Synthesis of Unnatural Amino Acids for Drug Discovery : Nimje et al. (2020) reported the synthesis of differentially protected azatryptophan derivatives using this compound, indicating its importance in the discovery of peptide-based drugs (Nimje et al., 2020).

  • Self-Assembly in Nanotechnology and Material Science : Kshtriya, Koshti, and Gour (2021) explored its self-assembly properties, showing its potential in the design of novel self-assembled architectures for applications in material science and nanotechnology (Kshtriya, Koshti, & Gour, 2021).

  • Peptide Amides Synthesis : Funakoshi et al. (1988) discussed its use as a precursor for C-terminal amide in peptide synthesis, underlining its utility in peptide chemistry (Funakoshi et al., 1988).

  • Enzyme-Activated Surfactants for Carbon Nanotube Dispersion : Cousins et al. (2009) used derivatives as surfactants for carbon nanotubes, suggesting its applications in materials science (Cousins et al., 2009).

Safety And Hazards

This compound is labeled with the GHS07 pictogram, indicating that it is an irritant . The hazard statements associated with this compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N2O6/c1-29(2,3)37-28(35)30-19-14-12-18(13-15-19)16-25(26(32)33)31-27(34)36-17-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-15,24-25H,16-17H2,1-3H3,(H,30,35)(H,31,34)(H,32,33)/t25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVUAOWDVYMUKPE-VWLOTQADSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20938472
Record name 4-[(tert-Butoxycarbonyl)amino]-N-{[(9H-fluoren-9-yl)methoxy](hydroxy)methylidene}phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20938472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

502.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-((tert-butoxycarbonyl)amino)phenyl)propanoic acid

CAS RN

174132-31-1
Record name 4-[(tert-Butoxycarbonyl)amino]-N-{[(9H-fluoren-9-yl)methoxy](hydroxy)methylidene}phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20938472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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